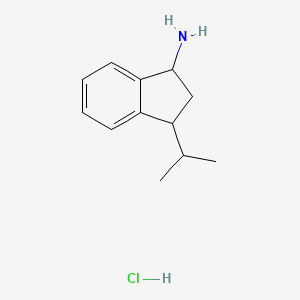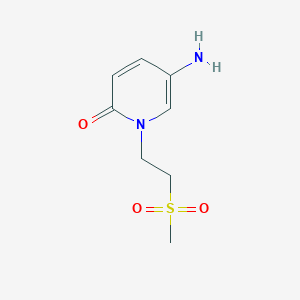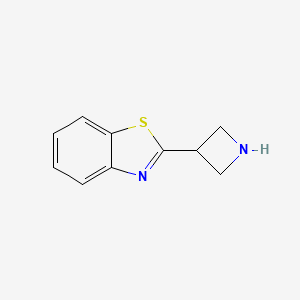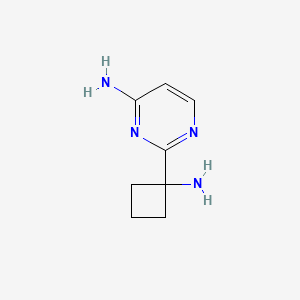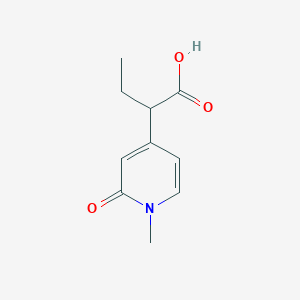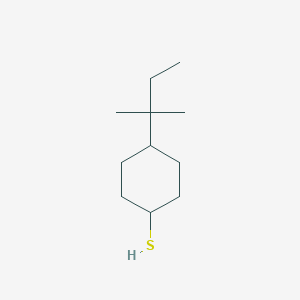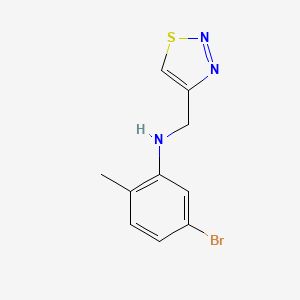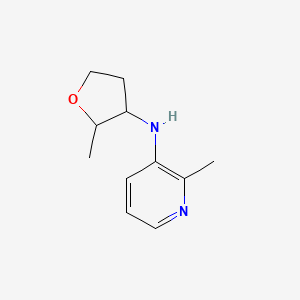
2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine: is a chemically interesting compound that serves as a hindered amine building block for organic synthesis and medicinal chemistry. Its unique structure includes both a pyridine ring and an oxolane (tetrahydrofuran) moiety, making it valuable for drug development and other applications .
準備方法
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2-methylpyridine with an appropriate oxolane derivative. The resulting intermediate undergoes further transformations to yield the desired product.
Reaction Conditions:
- The initial reaction typically occurs under reflux conditions using suitable solvents (e.g., toluene or dichloromethane).
- Acidic or basic catalysts may be employed to facilitate the cyclization process.
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using scalable synthetic routes.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Substitution: The pyridine nitrogen is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the pyridine ring or oxolane group may occur.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or other electrophiles.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
The specific products depend on the reaction conditions and the substituents present. Oxidation may yield N-oxides, while substitution can lead to various alkylated or arylated derivatives.
科学的研究の応用
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure and hindered amine motif.
Biological Studies: Investigating its interactions with biological targets (e.g., receptors, enzymes) can provide insights into its pharmacological properties.
Materials Science: The compound’s reactivity makes it useful for functionalizing surfaces or designing new materials.
作用機序
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
類似化合物との比較
While there are related pyridine-based compounds, the combination of the pyridine ring and the oxolane group in 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine sets it apart. Similar compounds include:
N-(2-methylpentan-2-yl)pyridin-3-amine: (a structurally simpler analog).
4-Methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine: (with a different alkyl substituent on the pyridine ring)
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-10(4-3-6-12-8)13-11-5-7-14-9(11)2/h3-4,6,9,11,13H,5,7H2,1-2H3 |
InChIキー |
NXZNURCFPIAALZ-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)NC2=C(N=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309621.png)
![(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)
